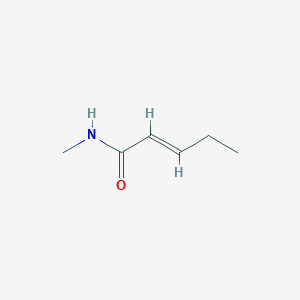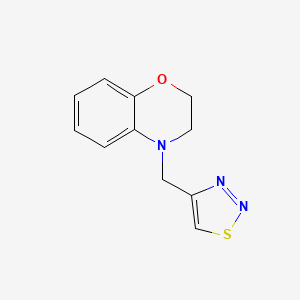![molecular formula C14H15NO2S B7549947 (5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly known as TDZ, is a synthetic compound that belongs to the class of thiazolidinediones. TDZ has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
TDZ exerts its effects by binding to the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. TDZ binding to PPARγ leads to the activation of various downstream signaling pathways, resulting in the modulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
TDZ has been shown to have various biochemical and physiological effects. In plants, TDZ promotes cell division and differentiation, leading to the formation of somatic embryos. In animals, TDZ has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. TDZ has also been shown to have neuroprotective effects in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
TDZ has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. TDZ is also relatively inexpensive compared to other compounds with similar applications. However, TDZ has some limitations, including its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
The potential applications of TDZ in various scientific research fields are vast, and there are several future directions for research. In agriculture, further studies are needed to optimize the use of TDZ for plant regeneration and somatic embryogenesis. In medicine, more research is needed to determine the safety and efficacy of TDZ in treating various diseases. In biochemistry, TDZ can be used as a tool to study the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the molecular mechanisms underlying the effects of TDZ.
Synthesemethoden
TDZ can be synthesized by reacting 4-tert-butylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then treated with chloroacetic acid to form TDZ. The purity of the synthesized TDZ can be improved by recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
TDZ has been widely used in various scientific research fields, including agriculture, medicine, and biochemistry. In agriculture, TDZ has been shown to promote plant regeneration and induce somatic embryogenesis in various plant species. In medicine, TDZ has been studied for its potential applications in treating diabetes, cancer, and Alzheimer's disease. In biochemistry, TDZ has been used as a tool to study the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMWJRBNDRHCJL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)

![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)


![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)


![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)

